(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride
Overview
Description
“(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1009335-36-7 . It has a molecular weight of 153.61 and its IUPAC name is (3R,5R)-5-(hydroxymethyl)-3-pyrrolidinol hydrochloride .
Molecular Structure Analysis
The InChI code for “(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” is 1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” is known to have a molecular weight of 153.61 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Pharmacological Profiles
The compound has been examined for its pharmacological potential. A study on R-96544, a related compound with structural similarities, revealed its significant role as a 5-HT(2A) receptor antagonist. This activity was linked to the inhibition of platelet aggregation and the attenuation of pressor responses, indicating its potential in cardiovascular pharmacology (Ogawa et al., 2002).
Structural and Conformational Studies
The molecular structure and conformation of related pyrrolidine derivatives have been extensively studied. For instance, structural analyses of (5R,2'S)-5-[l'-methylpyrrolidin-2'-yl]-1,3-oxazolidin-2-one and its hydrochloride salt offered insights into their interaction at neuronal acetylcholine receptors, suggesting potential applications in neurological research (Meneghetti et al., 2007).
Synthesis and Chemical Analysis
Several studies have focused on the synthesis and chemical analysis of related pyrrolidine compounds. For example:
- Validation of capillary electrophoresis methods for determining N-methylpyrrolidine content in cefepime, emphasizing its relevance in pharmaceutical quality control (Prasanna et al., 2010).
- Development of concise synthetic routes for cis-3-amino-2-methylpyrrolidines, highlighting the significance of these compounds in pharmaceutical synthesis (D’hooghe et al., 2009).
Safety And Hazards
The safety information for “(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(3R,5R)-5-methylpyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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